

Commercial Sources and Purity of Methallyl Acetate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Methallyl acetate*

Cat. No.: *B1362551*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, purity specifications, synthesis, and analysis of **methallyl acetate**. The information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound effectively and safely.

Commercial Availability and Purity

Methallyl acetate is available from a variety of chemical suppliers, with purities generally ranging from 95% to over 99%. The compound is typically supplied as a liquid. Below is a summary of some commercial sources and their stated product specifications.

Supplier	Stated Purity	CAS Number	Additional Information
BOC Sciences	95%	820-71-3	Provided as a liquid. [1] [2]
EAST CHEMSOURCES LIMITED	99%	820-71-3	Offered as a white powder (note: this may be a data inconsistency as it's typically a liquid). [3]
GIHI CHEMICALS CO.,LIMITED	>99%	820-71-3	Specializes in ester products for various industries.
Dayang Chem (Hangzhou) Co.,Ltd	95%, 99%	820-71-3	Offers multiple purity grades.
Tokyo Chemical Industry (TCI)	>98.0% (GC)	820-71-3	Purity determined by Gas Chromatography.

Synthesis of Methallyl Acetate

Two primary methods for the synthesis of **methallyl acetate** are commonly employed: Fischer esterification of methallyl alcohol with acetic acid and the reaction of methallyl chloride with sodium acetate.

Fischer Esterification

This method involves the acid-catalyzed reaction between methallyl alcohol and acetic acid.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methallyl alcohol (1.0 equivalent) and an excess of acetic acid (1.2 to 1.5 equivalents).[\[4\]](#)
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-5% v/v), to the reaction mixture.[\[1\]](#) Solid acid catalysts like Amberlyst-15 can also be used to minimize side reactions.[\[1\]](#)

- Reaction: Heat the mixture to reflux (approximately 80-100°C) with continuous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Workup:
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and wash with water to remove excess acetic acid and the catalyst.
 - Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
 - Wash the organic layer with brine (saturated sodium chloride solution) to remove residual water.
 - Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
 - Filter to remove the drying agent.
- Purification: The crude **methallyl acetate** is purified by fractional distillation to yield the final product.

Caption: Fischer Esterification Workflow for **Methallyl Acetate** Synthesis.

Reaction of Methallyl Chloride with Sodium Acetate

This method involves a nucleophilic substitution reaction where the chloride in methallyl chloride is displaced by the acetate ion.

- Reaction Setup: In a reaction kettle, charge methallyl chloride (e.g., 2000 g), sodium acetate (e.g., 1800 g), and water (e.g., 500 g).^[3]
- Catalyst Addition: Add a catalytic system, for example, copper sulfate (e.g., 60 g) and a 20% aqueous solution of sodium gluconate (e.g., 800 g), to the mixture.^[3]

- Reaction: Heat the reaction mixture to reflux temperature with stirring.[3] The reaction is typically monitored by gas chromatography until the starting material is consumed (e.g., after approximately 4 hours).[3]
- Workup:
 - Cool the reaction mixture.
 - The product can be separated from the aqueous phase. In some procedures, the reaction mass is filtered to remove precipitated sodium chloride.
- Purification: The crude product is purified by vacuum distillation.[5]

Caption: Nucleophilic Substitution Workflow for **Methallyl Acetate** Synthesis.

Purity Analysis

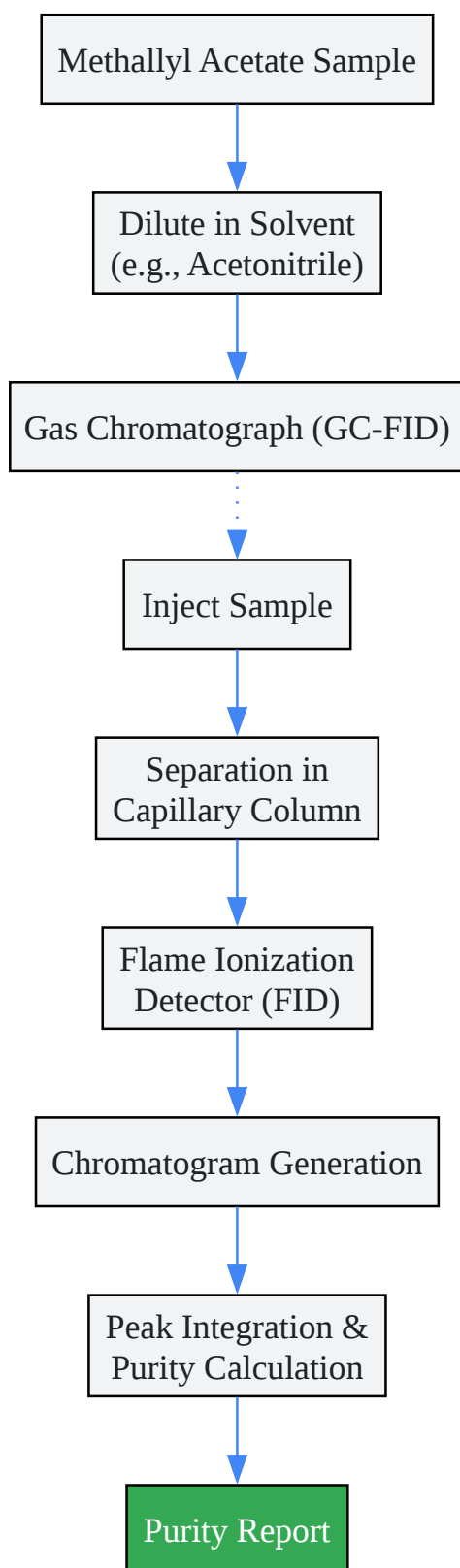
The purity of **methallyl acetate** is most commonly determined by Gas Chromatography (GC), often with a Flame Ionization Detector (GC-FID). This technique separates the compound from volatile impurities, allowing for quantification.

Gas Chromatography (GC-FID) - General Method

While a specific validated method for **methallyl acetate** is not readily available in the public domain, a general protocol for the analysis of acetate esters can be adapted.

- Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or equivalent).
- Sample Preparation: Dilute the **methallyl acetate** sample in a suitable solvent, such as acetonitrile, to an appropriate concentration.[6]
- GC Conditions (Representative):
 - Injector Temperature: 250°C
 - Detector Temperature: 250-300°C

- Carrier Gas: Helium or Nitrogen
- Flow Rate: 1-2 mL/min
- Injection Mode: Split (e.g., 20:1 or 30:1)[6]
- Oven Temperature Program:
 - Initial Temperature: 40-60°C, hold for 1-2 minutes.
 - Ramp: Increase temperature at a rate of 10-25°C/min to a final temperature of 200-230°C.
 - Final Hold: Hold at the final temperature for 2-5 minutes.
- Data Analysis: Identify the **methallyl acetate** peak based on its retention time, which is determined by running a standard. The purity is calculated based on the area of the **methallyl acetate** peak relative to the total area of all peaks in the chromatogram.



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Caption: General Workflow for GC-FID Purity Analysis of **Methallyl Acetate**.

Potential Impurities

The impurity profile of **methallyl acetate** can vary depending on the synthetic route and purification process. Common impurities may include:

- Unreacted Starting Materials: Methallyl alcohol, acetic acid, or methallyl chloride.
- Byproducts: Methallyl ether (from the reaction of methallyl chloride).[3]
- Solvent Residues: From the workup and purification steps.
- Degradation Products: Formed during synthesis or storage.

A thorough impurity profiling using techniques like GC-MS (Gas Chromatography-Mass Spectrometry) can identify and quantify these impurities.

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